molecular formula C22H23NO7 B1679977 Noscapine CAS No. 128-62-1

Noscapine

Cat. No. B1679977
CAS RN: 128-62-1
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-MSOLQXFVSA-N
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Description

Noscapine, also known as Narcotine, Nectodon, Nospen, Anarcotine, and Opiane, is a benzylisoquinoline alkaloid of the phthalideisoquinoline structural subgroup . It has been isolated from numerous species of the family Papaveraceae (poppy family). Noscapine lacks significant hypnotic, euphoric, or analgesic effects, which gives it very low addictive potential . This agent is primarily used for its antitussive (cough-suppressing) effects .


Synthesis Analysis

The biosynthesis of noscapine in P. somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate . Chorismic acid is a precursor to the amino acid tyrosine, the source of nitrogen in benzylisoquinoline alkaloids . A 14-step biosynthetic pathway of noscapine from the simple alkaloid norlaudanosoline has been reconstituted in a yeast strain expressing 16 heterologous plant enzymes .


Molecular Structure Analysis

Noscapine has the chemical formula C22H23NO7 . The IUPAC name for Noscapine is (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl]-1(3H)-isobenzofuranone . The methoxy groups attached to the benzene ring of the isoquinoline are rotated from the mean plane by −29(2)° and −16(2)° in the two molecules .


Chemical Reactions Analysis

Noscapine is one of the leading antitussive drugs available but it also faces the huge task of solubility. Ionic liquids are found to have high water solubility and stability . The authors have designed ionic liquids of noscapine and studied their interactions using DFT calculations .


Physical And Chemical Properties Analysis

Noscapine is a non-sedating isoquinoline alkaloid used primarily for its antitussive properties . It has a molar mass of 413.426 g·mol−1 . Four hours post-administration, its concentration in the blood is undetectable, indicating an average total body clearance of 4.78 L/h with a distribution volume of 5.05 L .

Scientific Research Applications

  • Glioblastoma Treatment

    • Field : Neurochemical Research
    • Application : Noscapine has been used in potential treatment of Glioblastoma . It easily traverses the blood-brain barrier and has been used for years as an antitussive agent .
    • Method : Noscapine forces the microtubules to spend an increased amount of time in a paused state leading to arrest in mitosis and subsequently inducing mitotic slippage/mitotic catastrophe/apoptosis .
    • Results : Noscapine inhibits tumor growth and enhances cancer chemosensitivity via selective blockage of NF-κB, an important transcription factor in glioblastoma pathogenesis .
  • Cancer Treatment

    • Field : Oncology
    • Application : Noscapine has demonstrated anti-tumor effects by triggering apoptosis in various cancer cell lines .
    • Method : Noscapine and its analogues have been found to be impressive microtubule-interfering agents with a superior antiproliferative activity, inhibiting the proliferation of cancer cell lines .
    • Results : Noscapine has exerted significant therapeutic efficacy in animal models of multiple types of cancer, including breast, ovarian, colon, and gastric cancer .
  • Treatment of Parkinson’s Disease

    • Field : Neurology
    • Application : Noscapine has shown therapeutic efficacy in animal models of Parkinson’s disease .
  • Treatment of Polycystic Ovary Syndrome

    • Field : Gynecology
    • Application : Noscapine has shown therapeutic efficacy in animal models of polycystic ovary syndrome .
  • Treatment of Multiple Sclerosis

    • Field : Neurology
    • Application : Noscapine has shown therapeutic efficacy in animal models of multiple sclerosis .
  • Treatment of Inflammatory Bowel Disease and Colon Cancer

    • Field : Gastroenterology
    • Application : Noscapine has been found to have an excellent anti-inflammatory effect that could significantly decrease the levels of proinflammatory factors such as IL-1 β, IFN- γ, and IL-6 .
  • Treatment of COVID-19

    • Field : Virology
    • Application : Recent promising docking studies on noscapine with main protease (Mpro) of SARS-CoV-2 paves the way for combinatorial drug therapy with anti-viral drugs and is hopeful in fighting and triumphing over any future COVID-19 pandemic .
  • Treatment of Lymphoma and Leukemia

    • Field : Hematology
    • Application : Noscapine has been investigated for use/treatment in lymphoma (non-hodgkin’s), leukemia (lymphoid) .
  • Treatment of Multiple Myeloma

    • Field : Hematology
    • Application : Noscapine has been investigated for use/treatment in multiple myeloma .
  • Treatment of Inflammatory Diseases

    • Field : Immunology
    • Application : Noscapine exhibits anti-inflammatory effects, reducing proinflammatory factors . It has been studied for its effectiveness against carrageenan-induced inflammation and bradykinin-induced inflammation .
    • Results : Brominated noscapine shows even more potent anti-inflammatory effects, inhibiting cytokines and chemokines without toxicity .
  • Treatment of Psychiatric Diseases

    • Field : Psychiatry
    • Application : The merit of noscapine in crossing the blood–brain barrier makes it a putative candidate agent against neurodegenerative and psychiatric diseases .
  • Treatment of Neurodegenerative Diseases

    • Field : Neurology
    • Application : Noscapine’s ability to cross the blood-brain barrier makes it a potential candidate for treating neurodegenerative diseases .

Future Directions

Noscapine has long been used as an antitussive and suppresses coughing by reducing the activity of the cough centre in the brain . A great number of water-soluble noscapine analogues have been found to be impressive microtubule-interfering agents with a superior antiproliferative activity, inhibiting the proliferation of cancer cell lines with more potency than noscapine and bromo-noscapine . With enhanced drug delivery systems, noscapine has exerted significant therapeutic efficacy in animal models of Parkinson’s disease, polycystic ovary syndrome, multiple sclerosis and other disorders . Furthermore, the merit of noscapine in crossing the blood–brain barrier makes it a putative candidate agent against neurodegenerative and psychiatric diseases . Its long safety record, widespread availability and ease of administration make it an ideal candidate for fighting several life-threatening conditions . Recent promising docking studies on noscapine with main protease (Mpro) of SARS-CoV-2 paves the way for combinatorial drug therapy with anti-viral drugs and is hopeful in fighting and triumphing over any future COVID-19 pandemic .

properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
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DSSTOX Substance ID

DTXSID4023385, DTXSID901032089
Record name Noscapine
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Molecular Weight

413.4 g/mol
Source PubChem
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Physical Description

Solid
Record name (-)-alpha-Narcotine
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Solubility

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C
Record name NOSCAPINE
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Density

1.395
Record name NOSCAPINE
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Mechanism of Action

Noscapine's antitussive effects appear to be primarily mediated by its sigma receptor agonist activity. Evidence for this mechanism is suggested by experimental evidence in rats. Pretreatment with rimcazole, a sigma specific antagonist, causes a dose-dependent reduction in antitussive activity of noscapine., ...EXCEPT FOR ITS ANTITUSSIVE EFFECT, IT HAS NO SIGNIFICANT ACTIONS ON CNS IN DOSES WITHIN THERAPEUTIC RANGE.
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Product Name

Noscapine

Color/Form

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS RN

6035-40-1, 128-62-1
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Melting Point

176 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,750
Citations
X Chen, TTT Dang, PJ Facchini - Phytochemistry, 2015 - Elsevier
… In this review, we provide a historical account of noscapine … to an elucidation of the noscapine biosynthetic pathway, and … pharmaceutical applications of noscapine and several semi-…
Number of citations: 96 www.sciencedirect.com
M Mahmoudian… - Recent patents on anti …, 2009 - ingentaconnect.com
… noscapine as a metabolite of noscapine has been detected in serum from all tested subjects. Nor-noscapine shows its maximal concentration at the same time as that for noscapine [4]. …
Number of citations: 151 www.ingentaconnect.com
B Dahlström, T Mellstrand, CG Löfdahl… - European journal of …, 1982 - Springer
… Noscapine was administred to five healthy volunteers in a randomized crossover design, as … resin-bound noscapine. After iv administration, the disposition of noscapine was bi-…
Number of citations: 120 link.springer.com
MO Karlsson, B Dahlström, SÅ Eckernäs… - European journal of …, 1990 - Springer
… contribution of remaining noscapine was negligible. The terminal half-life of noscapine, which … Both inter- and intraindividual variability in noscapine kinetics were very high, eg 73% and …
Number of citations: 112 link.springer.com
PCG Rida, D LiVecche, A Ogden… - Medicinal research …, 2015 - Wiley Online Library
… with noscapine, suggesting a new approach for noscapine administration, requiring further study.37 Noscapine … Interestingly, noscapine causes C6 glioma cells to re-enter S phase and …
Number of citations: 107 onlinelibrary.wiley.com
A DeBono, B Capuano… - Journal of medicinal …, 2015 - ACS Publications
… Noscapine has since been discovered to arrest cells at mitosis, albeit with moderately weak activity. Immunofluorescence staining of microtubules after 24 h of noscapine … of noscapine …
Number of citations: 93 pubs.acs.org
JW Landen, V Hau, M Wang, T Davis, B Ciliax… - Clinical cancer …, 2004 - AACR
… The opium alkaloid noscapine is a commonly used antitussive … noscapine also binds to tubulin and alters microtubule dynamics in vitro and in vivo. In this study, we show that noscapine …
Number of citations: 147 aacrjournals.org
JW Landen, R Lang, SJ McMahon, NM Rusan… - Cancer research, 2002 - AACR
… We now show that noscapine, a tubulin-binding agent, increases the time that cellular … mitosis in the presence of noscapine. We demonstrate that noscapine-treated murine melanoma …
Number of citations: 194 aacrjournals.org
AK Verma, S Bansal, J Singh, RK Tiwari… - Bioorganic & medicinal …, 2006 - Elsevier
Three haloderivatives of noscapine 2–4 were synthesized … however noscapine kills only 40% of the cells; revealing 9-chloronoscapine as a potential cytotoxic agent than noscapine and …
Number of citations: 55 www.sciencedirect.com
P Rahmanian-Devin, V Baradaran Rahimi… - Evidence-based …, 2021 - hindawi.com
… Furthermore, noscapine has indicated antiangiogenic and antimetastatic effects. Noscapine … In fact, this study aimed to elaborate on the possible mechanisms of noscapine against …
Number of citations: 22 www.hindawi.com

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